molecular formula C11H12N6O4S B2868097 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097901-81-8

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2868097
CAS No.: 2097901-81-8
M. Wt: 324.32
InChI Key: MXWKEUKPCZNZNA-UHFFFAOYSA-N
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Description

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS Number: 2097901-81-8) is a synthetic heterocyclic compound with a molecular formula of C11H12N6O4S and a molecular weight of 324.32 g/mol. This high-purity chemical is designed for research and development applications. The compound features a 1,2,4-oxadiazole heterocycle, a structure recognized in medicinal chemistry for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups. This moiety is present in several commercially available drugs and is investigated for a wide spectrum of biological activities, including potential as an enzyme inhibitor . The integration of both sulfonamide and pyrazole pharmacophores is significant; sulfonamides are well-known for their high affinity as inhibitors of metalloenzymes like carbonic anhydrases , while pyrazole derivatives are explored for their diverse pharmacological profiles . Primary research applications for this compound are likely in the areas of drug discovery and chemical biology, particularly in the design and study of novel enzyme inhibitors. Compounds with similar hybrid structures, incorporating sulfonamide groups, are actively researched as multitarget inhibitors for potential therapeutic applications in complex diseases such as Alzheimer's disease and glaucoma, targeting enzymes including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoforms (hCA I, II) . The presence of the 1,2,4-oxadiazole linker can contribute to desirable physicochemical properties and influence the compound's binding affinity and selectivity towards enzymatic targets . Researchers can utilize this molecule as a key intermediate or building block for developing new bioactive molecules or as a tool compound for probing biological mechanisms. Handling Note: This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. All products are for R&D use only, not for human or animal use .

Properties

IUPAC Name

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4S/c1-7-3-9(15-20-7)11-14-10(21-16-11)5-13-22(18,19)8-4-12-17(2)6-8/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWKEUKPCZNZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, pyrazoles, and oxadiazoles, often in the presence of catalysts and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s heterocyclic rings make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism by which 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to closely related sulfonamide derivatives, emphasizing substituent effects on molecular properties and bioactivity. Below is a detailed analysis:

Structural and Molecular Comparison

Property 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide 4-Chloro-1-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-5-sulfonamide
Molecular Formula Not explicitly reported (estimated: C₁₁H₁₂N₆O₄S) C₈H₁₀ClN₅O₃S
Average Mass ~352.3 g/mol (calculated) 291.710 g/mol
Key Substituents - 1,2-Oxazol-3-yl group on oxadiazole
- Methyl group on pyrazole
- Chloro group on pyrazole
- Methyl group on oxadiazole
ChemSpider ID Not available 63450162

Key Differences and Implications

Substituent Effects on Mass and Polarity: The target compound’s 1,2-oxazol-3-yl group increases its molecular mass (~352 g/mol) compared to the chloro-substituted analog (291.7 g/mol). The chloro group in the analog contributes to higher electronegativity, which may improve membrane permeability but reduce metabolic stability.

Synthetic Accessibility :

  • The target compound requires multi-step synthesis to introduce the 1,2-oxazole-oxadiazole hybrid ring, whereas the chloro-substituted analog is synthesized via direct alkylation of a pyrazole-thiol intermediate .

Biological Relevance :

  • Pyrazole-4-sulfonamide derivatives (like the target compound) are often optimized for binding to hydrophobic enzyme pockets due to their planar heterocyclic systems. In contrast, 5-sulfonamide derivatives (e.g., the chloro-substituted analog) may exhibit altered binding modes due to steric effects from the chloro group .

Tabulated Research Findings

Compound Solubility (mg/mL) LogP Reported Activity
Target compound Not reported ~1.2* Hypothesized COX-2 inhibition (structural analogy)
4-Chloro-1-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-5-sulfonamide 0.45 (DMSO) 1.8 Antimicrobial activity (in vitro)

*Estimated via computational models (e.g., ChemAxon).

Biological Activity

The compound 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Molecular Formula : C₁₃H₁₅N₅O₃S
  • Molecular Weight : 317.36 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Oxadiazole ring
    • Sulfonamide group

Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit diverse biological activities through various mechanisms:

  • Anticancer Activity : The oxadiazole derivatives have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, derivatives similar to the target compound have been reported to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis, with IC₅₀ values ranging from 0.47 to 1.4 µM against various cancer cell lines .
  • Antimicrobial Properties : The sulfonamide group enhances the compound's antimicrobial activity. Studies have demonstrated that related compounds exhibit effective antibacterial and antifungal properties, making them potential candidates for treating infections .
  • Inhibition of Enzymes : The compound may also act as an inhibitor of several enzymes including:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC) .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds within the same chemical family:

Activity TypeCompound TypeIC₅₀ Value (µM)Reference
AnticancerOxadiazole derivative0.47 - 1.4
AntimicrobialSulfonamide derivatives<10
Enzyme InhibitionHDSirt2 and CA inhibitors92.4
AntifungalVarious derivativesModerate

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to this compound:

  • Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against human colon adenocarcinoma cells (HT-29) and found that specific modifications led to enhanced antiproliferative effects with IC₅₀ values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on a set of sulfonamide compounds that demonstrated superior antimicrobial activity against resistant bacterial strains, suggesting that modifications in the oxadiazole structure could lead to more effective treatments .
  • In Vivo Studies : Animal model studies indicated that certain derivatives had favorable pharmacokinetic profiles and exhibited reduced toxicity while maintaining efficacy against targeted diseases .

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